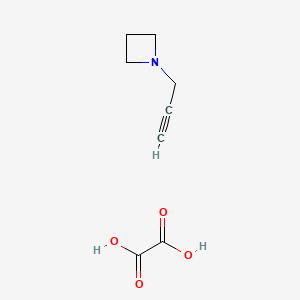
Oxalic acid;1-prop-2-ynylazetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Oxalic acid;1-prop-2-ynylazetidine is an organic compound that combines the properties of oxalic acid and 1-prop-2-ynylazetidineIt is known for its ability to form complexes with metal ions and its role in various biological and environmental processes . 1-prop-2-ynylazetidine is a four-membered nitrogen-containing heterocycle that exhibits unique reactivity due to its ring strain .
Vorbereitungsmethoden
The synthesis of oxalic acid;1-prop-2-ynylazetidine involves several steps. One common method is the reaction of oxalic acid with 1-prop-2-ynylazetidine under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Analyse Chemischer Reaktionen
Oxalic acid;1-prop-2-ynylazetidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield glyoxylic acid and glycolic acid .
Wissenschaftliche Forschungsanwendungen
Oxalic acid;1-prop-2-ynylazetidine has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it is studied for its potential antimicrobial properties and its role in metabolic pathways . In medicine, it is explored for its potential therapeutic applications, including its use as an antifungal agent . In industry, it is used in the production of advanced materials and as a catalyst in chemical processes .
Wirkmechanismus
The mechanism of action of oxalic acid;1-prop-2-ynylazetidine involves its interaction with specific molecular targets and pathways. In biological systems, it can chelate metal ions, affecting various enzymatic activities and metabolic processes . Its antimicrobial properties are attributed to its ability to disrupt cell membranes and inhibit the growth of microorganisms .
Vergleich Mit ähnlichen Verbindungen
Oxalic acid;1-prop-2-ynylazetidine can be compared with other similar compounds, such as oxalyl chloride, disodium oxalate, and calcium oxalate . These compounds share some chemical properties with this compound but differ in their reactivity and applications. For example, oxalyl chloride is a reactive acyl chloride used in organic synthesis, while disodium oxalate is a salt used in analytical chemistry
Eigenschaften
Molekularformel |
C8H11NO4 |
|---|---|
Molekulargewicht |
185.18 g/mol |
IUPAC-Name |
oxalic acid;1-prop-2-ynylazetidine |
InChI |
InChI=1S/C6H9N.C2H2O4/c1-2-4-7-5-3-6-7;3-1(4)2(5)6/h1H,3-6H2;(H,3,4)(H,5,6) |
InChI-Schlüssel |
RDCDUCUXAQGOJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C#CCN1CCC1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


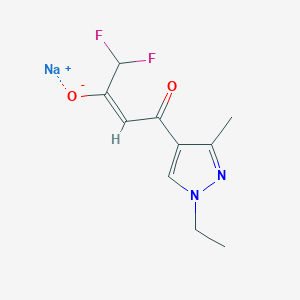
![2-[4-(aminomethyl)phenyl]-5-propan-2-yl-1H-imidazol-4-amine](/img/structure/B13902765.png)
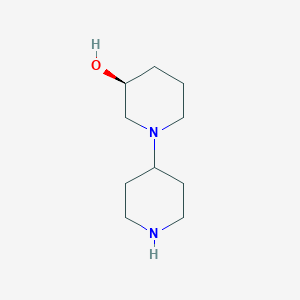
![(E)-3-[4-[(1S,2R)-1,3-dihydroxy-1-(4-hydroxy-3-methoxyphenyl)propan-2-yl]oxy-3-methoxyphenyl]prop-2-enoic acid](/img/structure/B13902769.png)
![1-[3-[(1R)-1-aminoethyl]-2-fluoro-phenyl]-1,1-difluoro-2-methyl-propan-2-ol;hydrochloride](/img/structure/B13902775.png)
![5-[5-Methylfurfurylidene]hydantoin](/img/structure/B13902781.png)
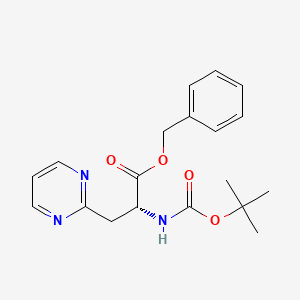
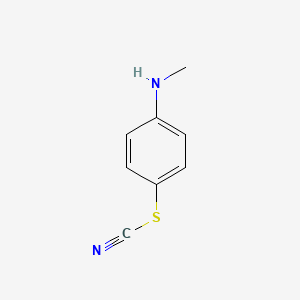
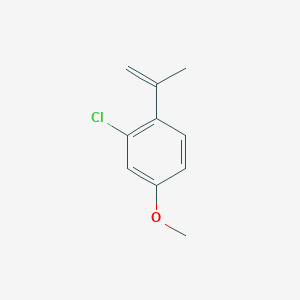
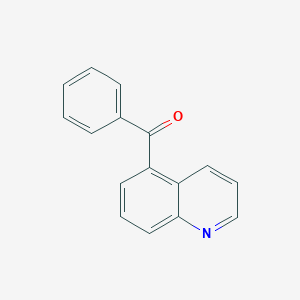
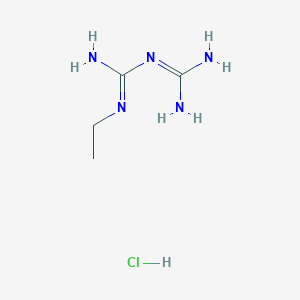

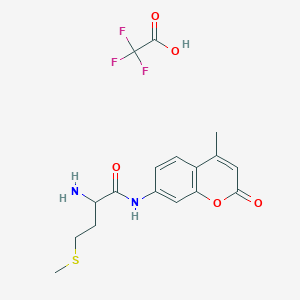
![2-[2-(4-Tert-butylphenyl)-5-methyl-1,3-oxazol-4-yl]acetaldehyde](/img/structure/B13902835.png)
